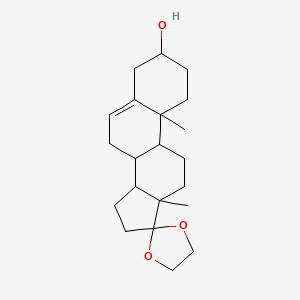

17-Ethylenedioxy-androst-5-en-3beta-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Androsten-3beta-ol-17-one ethyleneketal: is a synthetic steroid derivative. It is a modified form of 5-Androsten-3beta-ol-17-one, where the ketone group at the 17th position is protected by an ethyleneketal group. This modification enhances the compound’s stability and alters its chemical properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Androsten-3beta-ol-17-one ethyleneketal typically involves the following steps:

Starting Material: The synthesis begins with 5-Androsten-3beta-ol-17-one.

Protection of the Ketone Group: The ketone group at the 17th position is protected by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of 5-Androsten-3beta-ol-17-one ethyleneketal follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 5-Androsten-3beta-ol-17-one are reacted with ethylene glycol under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Androsten-3beta-ol-17-one ethyleneketal can undergo oxidation reactions, where the hydroxyl group at the 3rd position is oxidized to a ketone.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The ethyleneketal group can be substituted with other protective groups or functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions

Major Products Formed:

Oxidation Products: 5-Androsten-3,17-dione derivatives.

Reduction Products: Various reduced forms of the compound, depending on the reducing agent.

Substitution Products: Derivatives with different protective or functional groups

Scientific Research Applications

Chemistry: 5-Androsten-3beta-ol-17-one ethyleneketal is used as an intermediate in the synthesis of other steroid derivatives. Its stability makes it a valuable starting material for various chemical reactions .

Biology: In biological research, this compound is used to study the effects of steroid derivatives on cellular processes. It serves as a model compound for understanding steroid metabolism and function .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in hormone replacement therapy and its effects on metabolic disorders .

Industry: In the industrial sector, 5-Androsten-3beta-ol-17-one ethyleneketal is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .

Mechanism of Action

The mechanism of action of 5-Androsten-3beta-ol-17-one ethyleneketal involves its interaction with steroid receptors and enzymes. The compound can bind to androgen receptors, influencing gene expression and cellular functions. It may also be metabolized by enzymes such as 5-alpha-reductase and 3-beta-hydroxysteroid dehydrogenase, leading to the formation of active metabolites .

Comparison with Similar Compounds

5-Androsten-3beta-ol-17-one: The parent compound without the ethyleneketal protection.

Epiandrosterone: A similar steroid with a hydroxyl group at the 3rd position and a ketone at the 17th position.

Androstenedione: A precursor to testosterone and estrone with a similar structure

Uniqueness: 5-Androsten-3beta-ol-17-one ethyleneketal is unique due to its ethyleneketal protection, which enhances its stability and alters its reactivity compared to its parent compound and other similar steroids. This makes it particularly useful in synthetic chemistry and industrial applications .

Biological Activity

17-Ethylenedioxy-androst-5-en-3beta-ol is a steroid compound that belongs to the androstane family, characterized by its unique ethylenedioxy group at the 17-position and a double bond between the 5 and 6 positions. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interactions with hormone receptors and implications in therapeutic applications.

- Molecular Formula : C21H32O3

- Molecular Weight : 332.477 g/mol

The structural features of this compound may enhance its solubility and receptor affinity, making it a candidate for further pharmacological studies.

Hormonal Interactions

Research indicates that compounds related to this compound can interact with various hormone receptors, including androgen and estrogen receptors. Such interactions are critical for understanding their biological effects and therapeutic potential. Notably, the ethylenedioxy substitution may enhance these interactions, suggesting a role in modulating receptor activity, which could lead to advancements in treatments for hormone-related disorders.

Neuroprotective Effects

Studies on similar steroid compounds have shown potential neuroprotective effects, influencing memory functions in animal models. This suggests that this compound might also exhibit similar properties, warranting further investigation into its neuroprotective capabilities.

Antiandrogenic Activity

A related compound, 3β-acetoxyandrost-1,5-diene-17-ethylene ketal (ADEK), has been identified as a potent antiandrogen. ADEK interrupts androgen binding to the androgen receptor (AR) and suppresses androgen-induced transactivation in prostate cancer cells. While not directly studied, the structural similarities suggest that this compound may possess comparable antiandrogenic properties .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Androstenedione | Unsaturated ketone at C4 | Precursor to testosterone; involved in anabolic processes |

| Dehydroepiandrosterone (DHEA) | Hydroxyl group at C3 | Often used as a supplement; affects mood and energy levels |

| Testosterone | Hydroxyl group at C17 | Primary male sex hormone; critical for muscle growth |

| 19-Norandrostenedione | Lacks methyl group at C19 | Used in some performance-enhancing drugs |

The ethylenedioxy substitution in this compound differentiates it from these compounds, potentially enhancing its biological activity through improved receptor affinity.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These synthetic pathways allow for the introduction of diverse substituents that could further enhance biological activity. The ability to modify the steroid structure opens avenues for developing derivatives with specific therapeutic applications.

Properties

IUPAC Name |

10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h3,15-18,22H,4-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXRMGBMPQWUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC45OCCO5)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.